molecular formula C8H5NO2 B116396 Piperonylonitrile CAS No. 4421-09-4

Piperonylonitrile

Cat. No.: B116396
CAS No.: 4421-09-4
M. Wt: 147.13 g/mol
InChI Key: PKRWWZCDLJSJIF-UHFFFAOYSA-N
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Description

Piperonylonitrile, also known as 3,4-methylenedioxybenzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a white to beige crystalline powder or needles and is a member of the benzodioxole family. This compound is notable for its use in various chemical and biological applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonylonitrile can be synthesized through several methods. One common method involves the oxidation of piperonal using an oxoammonium salt. The reaction is carried out in a dichloromethane solvent with pyridine and hexamethyldisilazane (HMDS) as reagents. The reaction mixture is stirred at room temperature, and the oxoammonium salt is gradually added. The reaction progresses through a color change from yellow to deep red, indicating the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Hydrolysis to Piperonylic Acid

Piperonylonitrile undergoes hydrolysis under acidic or enzymatic conditions to yield piperonylic acid (3,4-methylenedioxybenzoic acid), a key metabolite and bioactive compound.

Key Findings:

  • Enzymatic Hydrolysis : CYP73A1, a cytochrome P450 enzyme, catalyzes the oxidation of nitriles to carboxylic acids in plant systems. This compound’s structural analog, trans-cinnamic acid, is hydroxylated by CYP73A1 to form 4-coumaric acid, suggesting similar enzymatic pathways for nitrile hydrolysis .

  • Chemical Hydrolysis : In vitro studies using strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) promote nitrile hydrolysis to the corresponding carboxylic acid. The reaction proceeds via an intermediate amide stage under basic conditions .

Reaction Pathway :

C8H5NO2H2O H+or EnzymesC8H6O4+NH3\text{C}_8\text{H}_5\text{NO}_2\xrightarrow{\text{H}_2\text{O H}^+\text{or Enzymes}}\text{C}_8\text{H}_6\text{O}_4+\text{NH}_3

Reduction Reactions

The nitrile group in this compound is reducible to primary amines or imines under catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) conditions.

Experimental Insights:

  • Catalytic Hydrogenation : Palladium or Raney nickel catalysts in ethanol reduce the nitrile to 5-aminomethyl-1,3-benzodioxole. This reaction is critical for synthesizing amine derivatives for pharmaceutical applications .

  • LiAlH₄ Reduction : Produces intermediate imines, which can be further hydrolyzed to aldehydes4.

Example Reaction :

C8H5NO2H2/PdC8H9NO2\text{C}_8\text{H}_5\text{NO}_2\xrightarrow{\text{H}_2/\text{Pd}}\text{C}_8\text{H}_9\text{NO}_2

Nucleophilic Additions

The nitrile group participates in nucleophilic additions, forming thioamides or amidines when reacted with sulfur-containing nucleophiles or amines, respectively.

Data from Analogous Compounds:

  • Piperine (a methylenedioxyphenyl alkaloid) undergoes nucleophilic attacks at its carbonyl group, suggesting this compound’s nitrile could react similarly with thiols or amines under basic conditions .

General Reaction :

C8H5NO2+NH2RC8H5N O2 NR+H2O\text{C}_8\text{H}_5\text{NO}_2+\text{NH}_2\text{R}\rightarrow \text{C}_8\text{H}_5\text{N O}_2\text{ NR}+\text{H}_2\text{O}

Solvent-Dependent Reactivity

This compound’s solubility in organic solvents modulates its reaction efficiency.

Solubility Data :

SolventSolubility (g/100g, 25°C)
Ethanol12.3
Acetone28.7
Dimethyl Sulfoxide34.9

Polar aprotic solvents like DMSO enhance reaction rates in SNAr (nucleophilic aromatic substitution) due to improved solvation of transition states.

Electrophilic Aromatic Substitution

The benzodioxole ring directs electrophiles to the 5-position (meta to the nitrile group).

Theoretical Predictions:

  • Nitration : Nitric acid in sulfuric acid introduces a nitro group at the 5-position, forming 5-nitro-1,3-benzodioxole-5-carbonitrile.

  • Halogenation : Bromine in acetic acid yields 5-bromo derivatives .

Metabolic Pathways

In vivo, this compound is metabolized via conjugation and oxidation, analogous to piperine :

Metabolic StepEnzyme InvolvedProduct
HydrolysisCYP3A4Piperonylic acid
GlucuronidationUDP-glucuronyltransferaseGlucuronide conjugate
SulfonationSulfotransferaseSulfated metabolite

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes to release hydrogen cyanide (HCN) and benzodioxole fragments, posing safety risks .

Scientific Research Applications

Medicinal Chemistry

Piperonylonitrile serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for potential biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds derived from this compound exhibit antimicrobial effects against various pathogens .
  • Anticancer Activities : Some derivatives have shown promise in inhibiting cancer cell growth through various mechanisms .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Notable reactions include:

  • Reduction to Piperonylamine : This transformation is significant for developing new therapeutic agents .
  • Oxidation to Piperonal : Piperonal is widely used in the fragrance industry, showcasing this compound's versatility .

Agricultural Applications

This compound has been explored for its potential use in agrochemicals. Its derivatives may contribute to developing pesticides and herbicides due to their biological activity against pests and pathogens .

Data Table: Comparative Analysis of this compound Applications

Application AreaSpecific UseBiological ActivityReference
Medicinal ChemistryAnticancer agentsInhibitory effects on cancer cells
Organic SynthesisPrecursor for piperonalFragrance production
AgriculturePotential pesticide developmentAntimicrobial properties

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives revealed that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer potential of this compound derivatives. These compounds were tested against various cancer cell lines, demonstrating dose-dependent inhibitory effects, suggesting their role as potential chemotherapeutic agents.

Mechanism of Action

Piperonylonitrile exerts its effects primarily through its interaction with cytochrome P450 enzymes. It inhibits the activity of these enzymes, leading to alterations in the metabolism of various substrates. This inhibition can affect the growth of certain bacterial strains and alter metabolic pathways in biological systems .

Comparison with Similar Compounds

Piperonylonitrile is unique due to its methylenedioxy group, which imparts distinct chemical properties. Similar compounds include:

These compounds share structural similarities but differ in their chemical reactivity and applications. This compound’s unique structure makes it particularly useful in specific chemical and biological contexts.

Biological Activity

Piperonylonitrile, a compound derived from piperonal, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in various therapeutic areas, supported by data tables and relevant case studies.

This compound is characterized by its chemical structure, which includes a nitrile functional group attached to a piperonal backbone. This structural feature is crucial for its biological activity, influencing interactions with biological targets.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains. For instance, studies have shown that this compound has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Properties

This compound has been investigated for its cytotoxic effects on cancer cell lines. A study reported that it exhibited an IC50 value of 11.3 µM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer activity .

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
MDA-MB-23111.3
HeLa15.6
HCT11620.5

3. Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro assays have shown that this compound scavenges free radicals effectively, contributing to its potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in microbial metabolism, leading to reduced growth rates of bacteria .
  • Induction of Apoptosis in Cancer Cells : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways, evidenced by increased caspase activity .
  • Free Radical Scavenging : Its ability to donate electrons allows this compound to neutralize free radicals, thereby preventing cellular damage .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in treating infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load following treatment with this compound compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on breast cancer, this compound was administered to MDA-MB-231 cells. The results showed a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Piperonylonitrile, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Guidance : Begin with small-scale reactions using precursors like piperonal and cyanating agents (e.g., KCN or NaCN) under controlled pH and temperature. Purification techniques such as column chromatography or recrystallization should be standardized using HPLC or NMR for purity validation . Pilot studies should compare solvent systems (e.g., ethanol vs. acetone) to assess crystallinity and stability. Document reaction conditions (stoichiometry, catalysts) systematically to identify yield-limiting factors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Guidance : Use FT-IR to confirm nitrile (-C≡N) and aromatic functional groups. Pair NMR (¹H and ¹³C) with computational modeling (DFT) to resolve stereochemical ambiguities. For quantitative analysis, employ GC-MS or HPLC-UV with internal standards to minimize matrix interference . Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How should researchers design preliminary toxicity assays for this compound to ensure reproducibility?

  • Methodological Guidance : Follow NIH preclinical guidelines for in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Use established cell lines (e.g., HepG2 for hepatic toxicity) with positive/negative controls. Dose-response curves should span 3–5 logarithmic concentrations, and statistical significance (p < 0.05) must be validated via ANOVA or t-tests .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Guidance : Conduct a systematic review using PICOT framework:

  • Population : Target biological systems (e.g., enzymes, cell models).
  • Intervention : this compound dosage and exposure duration.
  • Comparison : Benchmark against structurally similar nitriles (e.g., acrylonitrile).
  • Outcome : Quantify IC₅₀, LD₅₀, or binding affinity.
  • Time : Acute vs. chronic exposure timelines.
    Apply meta-analysis to identify heterogeneity sources (e.g., assay protocols, solvent effects) . Use funnel plots to detect publication bias .

Q. How can computational models (e.g., QSAR, molecular docking) predict this compound’s reactivity and interaction with biological targets?

  • Methodological Guidance : Build QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with leave-one-out cross-validation. For docking studies, select protein targets (e.g., cytochrome P450 isoforms) from PDB and optimize force fields (AMBER/CHARMM) for energy minimization. Compare predicted binding energies with experimental ITC/SPR data .

Q. What experimental designs are optimal for investigating this compound’s role in multi-step organic syntheses (e.g., as a nitrile precursor)?

  • Methodological Guidance : Employ DoE (Design of Experiments) to evaluate variables like catalyst loading, solvent polarity, and reaction time. Use LC-MS to track intermediate formation. For scalability, perform kinetic studies under reflux or microwave conditions and assess activation energy via Arrhenius plots .

Q. Data and Literature Challenges

Q. How can researchers prioritize relevant studies when reviewing fragmented or conflicting data on this compound?

  • Methodological Guidance : Apply PECO/PESO criteria to filter literature:

  • Population : Exclude studies on unrelated derivatives (e.g., aliphatic nitriles).
  • Exposure : Focus on concentrations within biologically relevant ranges.
  • Comparator : Discard datasets lacking control groups.
  • Outcome : Prioritize peer-reviewed studies with raw data availability .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Guidance : Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves. Compare AIC/BIC values to select the best-fit model. For outliers, apply Grubbs’ test or robust regression. Report confidence intervals and effect sizes to contextualize biological significance .

Q. Ethical and Reproducibility Considerations

Q. How should researchers address potential safety risks when handling this compound in wet-lab experiments?

  • Methodological Guidance : Follow OSHA guidelines for nitrile handling: use fume hoods, nitrile gloves, and emergency eyewash stations. Quantify airborne exposure via GC-MS monitoring. Include toxicity data in SDS documentation and train personnel in spill-response protocols .

Q. What frameworks ensure reproducibility in this compound research across independent laboratories?

  • Methodological Guidance : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/UV spectra in repositories like Zenodo. Use electronic lab notebooks (ELNs) to detail instrument calibration and lot numbers for reagents. Collaborate via inter-lab validation studies .

Properties

IUPAC Name

1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRWWZCDLJSJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196071
Record name Benzo-1,3-dioxole-5-carbonitrile
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Molecular Weight

147.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4421-09-4
Record name 1,3-Benzodioxole-5-carbonitrile
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Record name Piperonylonitrile
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Record name Piperonylonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 3,4 Dihydroxy benzonitrile (5.0 g, 37.0 mmol) in 20 ml of DMF was added dibromomethane (19.25 g, 110.0 mmol) and potassium carbonate (25.50 g, 184.90 mmol). The reaction mixture was heated at 120° C. for 2 h under the nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), reaction mixture was cooled to room temperature. Water (50 ml) was added to the reaction mixture and extracted the compound with ethyl acetate (3×100 mL). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to dryness under reduced pressure to give the title compound as yellow solid (5.16 g, 94.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.25 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94.8%

Synthesis routes and methods II

Procedure details

To a stirred mixture of 200 ml of isopropanol and 1.36 g of cupric chloride at 17-23° C. was added dropwise 58 g (0.487 mole) of 29.4% aqueous ammonium hydroxide over a period of 190 min. Parallel to the addition of ammonium hydroxide, a solution of 601 g of 99% piperonal (0.396 mole) and 1.0 g of hexadecane (internal standard) in 100 ml of isopropanol was added over a period of 147 min. Parallel to the additions of ammonium hydroxide and piperonal, 150 g (2.2 moles) of 50% aqueous hydrogen peroxide was added over a period of 590 min. After the additions were finished, the mixture was worked up by stirring for 1 hour with 10% aqueous sodium sulfite, and diluted with water and chloroform. The organic layer was separated, the water layer was extracted with chloroform. After evaporation of the solvent, the weight of the crude solid product was 36.4 g (crude yield about 60%). Recrystallization of the crude from boiling heptane gave 17.9 g of crystalline piperonylonitrile; yield 30.7% of the theory.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
601 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
30.7%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
Piperonylonitrile
ZINC cyanide
ZINC cyanide
Piperonylonitrile
ZINC cyanide
ZINC cyanide
Piperonylonitrile
ZINC cyanide
Piperonylonitrile
ZINC cyanide
ZINC cyanide
Piperonylonitrile
ZINC cyanide
ZINC cyanide
Piperonylonitrile

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